1-Methyl-3-methylidenecyclobutane-1-carboxylic acid
Overview
Description
1-Methyl-3-methylidenecyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol This compound is characterized by a cyclobutane ring substituted with a methyl group and a methylene group, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-3-methylidenecyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-Methyl-3-methylidenecyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the methylene group, resulting in different reactivity and applications.
1-Methylcyclobutane-1-carboxylic acid:
3-Methylidenecyclobutane-1-carboxylic acid: Lacks the methyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHHSXMRNXRQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609093 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286442-86-2 | |
Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.